molecular formula C14H23NO2 B6641252 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol

1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol

Cat. No.: B6641252
M. Wt: 237.34 g/mol
InChI Key: JFGAWCMNCAFVJO-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary amines It features a methoxyphenyl group attached to an ethylamino moiety, which is further connected to a methylbutanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain receptor sites.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Uniqueness: 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a methoxyphenyl group with an ethylamino and methylbutanol moiety makes it a versatile molecule for various applications.

Properties

IUPAC Name

1-[1-(2-methoxyphenyl)ethylamino]-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-10(2)13(16)9-15-11(3)12-7-5-6-8-14(12)17-4/h5-8,10-11,13,15-16H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGAWCMNCAFVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(C)C1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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